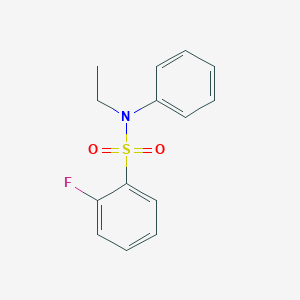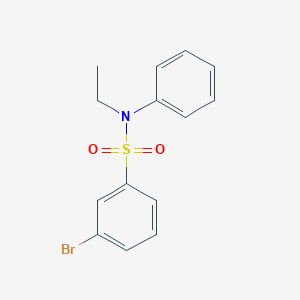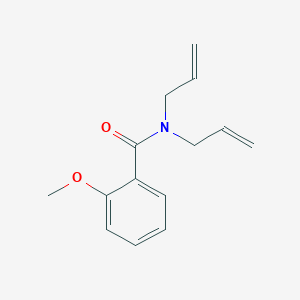![molecular formula C12H16F2N2O3S B261820 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DFPE, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DFPE has shown promise in treating a variety of medical conditions, including anxiety, depression, and chronic pain. In
Wirkmechanismus
The exact mechanism of action of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in inhibitory neurotransmission. This compound also modulates the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behaviors in animal models. This compound also has analgesic effects, reducing both acute and chronic pain. This compound has been shown to have a low potential for abuse and addiction, making it an attractive option for treating chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is stable, easy to synthesize, and has a low potential for toxicity. However, this compound has a short half-life in the body, making it difficult to study its long-term effects. This compound also has a low bioavailability, meaning that only a small amount of the compound reaches the brain.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the development of more potent and selective this compound analogs. Another area of interest is the investigation of this compound's potential use in treating other medical conditions, such as Alzheimer's disease and epilepsy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its long-term effects on the body.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its stable synthesis method, low toxicity, and low potential for abuse make it an attractive option for treating a variety of medical conditions. Further research is needed to fully understand its mechanism of action and long-term effects, but this compound holds great promise for the future of medicine.
Synthesemethoden
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol is synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzene with piperazine, followed by the addition of a sulfonyl group to the resulting compound. The final step involves the reduction of the sulfonyl group to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. This compound has also been investigated for its potential use in treating neuropathic pain, post-traumatic stress disorder, and alcohol addiction.
Eigenschaften
Molekularformel |
C12H16F2N2O3S |
|---|---|
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16F2N2O3S/c13-10-2-1-3-11(14)12(10)20(18,19)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2 |
InChI-Schlüssel |
PVYNZNUKRCPYQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC=C2F)F |
Kanonische SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)









![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
